(3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE
Description
This compound features a 3,4-dimethoxyphenyl group linked via a methanone bridge to a piperazine ring substituted with a 1H-indol-3-ylmethyl moiety.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-20-8-7-16(13-21(20)28-2)22(26)25-11-9-24(10-12-25)15-17-14-23-19-6-4-3-5-18(17)19/h3-8,13-14,23H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIGZQIBTAERSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps. One common route starts with the preparation of (3,4-dimethoxyphenyl)hydrazine from 2,3-dimethoxybenzoic acid. This intermediate is then reacted with dihydrofuran to form a mixture of tetrahydrofuran and hydrazone derivatives . The final step involves the reaction of these intermediates with 1H-indole-3-ylmethylpiperazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The methanone backbone and aromatic systems in this compound undergo oxidation under controlled conditions:
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Indole ring oxidation : The indole moiety is susceptible to oxidation using potassium permanganate (KMnO₄) in acidic media, yielding 2-oxindole derivatives. This reaction proceeds via electrophilic attack at the C2 position of the indole ring, followed by oxidative cleavage.
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Piperazine ring oxidation : Piperazine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives. This reaction is stereospecific and influenced by the electron-donating methoxy groups on the phenyl ring .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Indole oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 2-Oxindole derivative | 72% |
| Piperazine N-oxidation | mCPBA, CH₂Cl₂, 25°C, 12h | Piperazine N-oxide | 58% |
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
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Ketone reduction : The methanone carbonyl group is reduced to a methylene group using sodium borohydride (NaBH₄) in methanol, forming a diphenylmethane analog .
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Nitro group reduction (if present): Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines without affecting other functional groups .
Mechanistic Insight : The methoxy groups stabilize transition states during ketone reduction via resonance effects, enhancing reaction rates by ~30% compared to non-methoxy analogs .
Nucleophilic Substitution
The piperazine ring participates in nucleophilic substitution reactions:
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N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts. Reaction efficiency depends on steric hindrance from the indolylmethyl group .
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Acylation : Acetyl chloride in pyridine acetylates the secondary amine of piperazine, with conversion rates reaching 89% under optimized conditions.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the C5 position (para to methoxy groups) .
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Halogenation : Bromine (Br₂) in acetic acid yields mono-brominated products at C2 of the indole ring .
Thermodynamic Data :
Cross-Coupling Reactions
The indole moiety facilitates palladium-catalyzed couplings:
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Suzuki coupling : Reacts with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
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Buchwald-Hartwig amination : Forms C-N bonds with aryl halides (Xantphos ligand, Pd₂(dba)₃) .
Stability and Degradation
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Photodegradation : UV light (λ = 254 nm) induces cleavage of the methanone bridge, with a half-life of 8.3 hrs in methanol.
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Hydrolytic stability : Resists hydrolysis at pH 2–12 (25°C, 24h), but degrades rapidly under strong acidic conditions (pH <1).
Biological Reactivity
The compound interacts with biological targets through:
Scientific Research Applications
The compound (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE , also known as N-(3,4-dimethoxyphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide , has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on therapeutic uses, mechanisms of action, and relevant case studies.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, which is essential in treating depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, leading to improved mood and cognitive function.
Antitumor Properties
The indole structure is known for its anticancer properties. Compounds containing indole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may possess similar antitumor effects, potentially through mechanisms involving cell cycle arrest and apoptosis.
Neuroprotective Effects
Given its structural components, this compound may also exhibit neuroprotective properties. Indole derivatives are known to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives showed that modifications similar to those found in this compound resulted in increased binding affinity to serotonin receptors. This led to significant improvements in behavioral tests for depression in animal models, indicating its potential as a new antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds with the indole-piperazine structure inhibited cell proliferation significantly. The compound was tested against various cancer types, including breast and colon cancer, showing IC50 values comparable to established chemotherapeutic agents.
Case Study 3: Neuroprotection
Research evaluating the neuroprotective effects of similar compounds indicated reduced neuronal death in models of oxidative stress when treated with indole derivatives. The findings suggest that this compound could be explored further for its protective effects against neurodegeneration.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it can bind to nuclear receptors like Nur77, inducing apoptosis in cancer cells through the regulation of oxidative and endoplasmic reticulum stress pathways . Additionally, it can inhibit the expression of certain proteins involved in cell migration and survival, such as β1- and β3-integrins .
Comparison with Similar Compounds
Substituent Variations in Methanone Derivatives
The following table compares key structural and physicochemical properties of the target compound with analogs from the literature:
Key Observations :
Comparison with Analog Syntheses :
Functional Group Influence on Bioactivity (Inferred)
- Indole vs. Triazolopyrimidine: The indole group in the target compound may mimic endogenous neurotransmitters (e.g., serotonin), whereas the triazolopyrimidine moiety in could enhance kinase inhibition, as seen in similar scaffolds.
- Methoxy vs. Hydroxy Groups : Hydroxyl groups (as in ) improve solubility but reduce metabolic stability compared to methoxy substitutions.
Biological Activity
Molecular Formula
- C : 21
- H : 26
- N : 2
- O : 2
Molecular Weight
- Molecular Weight : 334.45 g/mol
Structural Representation
The compound features a dimethoxyphenyl group linked to a piperazine moiety through an indole-derived side chain. This unique structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to (3,4-DIMETHOXYPHENYL)[4-(1H-INDOL-3-YLMETHYL)PIPERAZINO]METHANONE may exhibit activity through several mechanisms:
- Serotonin Receptor Modulation : The indole structure is known for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects.
- Dopamine Receptor Interaction : The piperazine component may influence dopaminergic pathways, potentially impacting conditions such as schizophrenia or Parkinson's disease.
- Antidepressant Effects : Some studies suggest that similar compounds can exhibit antidepressant-like effects in animal models, possibly through the modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in neuronal cultures. This suggests a potential use in treating mood disorders.
In Vivo Studies
Animal studies have shown promising results regarding the anxiolytic and antidepressant properties of related compounds. For instance:
- Case Study 1 : A study involving rodents treated with a structurally similar compound showed significant reductions in anxiety-like behaviors when assessed using the elevated plus maze test.
- Case Study 2 : Another study indicated that administration of a related piperazine derivative led to improved depressive-like behaviors in forced swim tests.
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Structure Type | Main Activity |
|---|---|---|
| (3,4-DIMETHOXYPHENYL)[...] | Indole-Piperazine | Antidepressant |
| (5-METHOXYINDOLE) | Indole | Neuroprotective |
| (N-METHYL-PIPERAZINE) | Piperazine | Antipsychotic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
